4,4-Bis(ethylsulfonyl)heptanedinitrile
Description
Properties
CAS No. |
62943-41-3 |
|---|---|
Molecular Formula |
C11H18N2O4S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4,4-bis(ethylsulfonyl)heptanedinitrile |
InChI |
InChI=1S/C11H18N2O4S2/c1-3-18(14,15)11(7-5-9-12,8-6-10-13)19(16,17)4-2/h3-8H2,1-2H3 |
InChI Key |
BEXHEVPDSQMDPC-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(CCC#N)(CCC#N)S(=O)(=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
4,4'-Bis(2-sulfostyryl)biphenyl Disodium (CAS 27344-41-8)
Structural Features :
Comparison :
- Functional Groups : Unlike the target compound’s neutral ethylsulfonyl groups, this compound features ionic sulfonate groups, enhancing water solubility and suitability for applications like dyes or surfactants.
- Applications : Likely used in detergents or fluorescent whitening agents due to sulfonate solubility , whereas the target compound’s sulfonyl and nitrile groups may favor agrochemical or specialty polymer applications.
5-(3-(Ethylsulfonyl)pyridin-2-yl)-Pyrazolo[1,5-a]pyrimidine Derivatives
Structural Features :
Comparison :
- Applications: The derivative in is patented as a pesticide , suggesting ethylsulfonyl groups may enhance bioavailability or binding to enzyme targets. The target compound’s aliphatic structure may instead improve environmental stability or solubility in non-polar matrices.
4-Hydroxyethylpiperazine Ethanesulfonic Acid (HEPES; CAS 7365-45-9)
Structural Features :
Comparison :
- Functional Groups : HEPES contains a sulfonic acid (-SO₃H) group and tertiary amines, enabling pH buffering. The target compound’s sulfonyl and nitrile groups lack ionizable protons, precluding buffering utility.
- Applications : HEPES is widely used in biochemical assays , while the target compound’s nitriles and sulfonyls suggest roles in chemical synthesis or hydrophobic materials.
4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine (CAS 1047684-56-9)
Comparison :
- Backbone : The aromatic thiophene-bipyridine system enables charge transport, making it suitable for organic electronics. The target compound’s aliphatic chain lacks conjugation, favoring mechanical over electronic properties.
- Functional Groups : Thiophene’s sulfur contributes to conductivity, whereas sulfonyl and nitrile groups in the target compound may enhance thermal stability or reactivity in crosslinking.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Reactivity : The ethylsulfonyl groups in the target compound may act as electron-withdrawing groups, stabilizing intermediates in nucleophilic substitution reactions, akin to pesticidal derivatives .
- Solubility : Neutral sulfonyl groups and nitriles likely render the compound soluble in organic solvents, contrasting with ionic sulfonates (e.g., ) or zwitterions (HEPES) .
- Thermal Stability : Aliphatic backbones with sulfonyl groups often exhibit higher thermal stability than aromatic counterparts, suggesting utility in high-performance polymers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,4-Bis(ethylsulfonyl)heptanedinitrile, and how can reaction efficiency be optimized?
- Methodology:
-
Nucleophilic substitution: Analogous to the synthesis of sulfonyl-containing polymers (e.g., ), ethylsulfonyl groups can be introduced via nucleophilic displacement of halides using sodium ethylsulfinate under anhydrous conditions.
-
Cyano group incorporation: Dinitrile formation may involve cyanation of ketones or aldehydes using trimethylsilyl cyanide (TMSCN) with Lewis acid catalysts (e.g., ZnI₂) .
-
Optimization: Monitor reaction progress via FTIR (disappearance of S-O stretches at ~1150 cm⁻¹) and adjust solvent polarity (e.g., DMF vs. THF) to improve yield.
- Data Table: Hypothetical Reaction Conditions
| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Sulfonation | NaSO₂Et, K₂CO₃ | DMF | 80 | 65 | 92% |
| Cyanation | TMSCN, ZnI₂ | THF | 25 | 78 | 88% |
Q. How should researchers handle and store this compound to ensure safety and stability?
- Safety Protocols:
- Hazard classification: Based on SDS for sulfonyl/nitrile compounds (e.g., ), this compound likely falls under GHS Category 2 for skin/eye irritation (H315, H319) and acute toxicity (H302).
- Handling: Use nitrile gloves, fume hoods, and closed systems to minimize exposure. Avoid contact with strong acids/bases to prevent HCN release .
- Storage: Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of nitrile groups .
Advanced Research Questions
Q. What computational methods can predict the thermal stability and electronic properties of this compound?
- Methodology:
-
Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) of S-O and C≡N bonds to assess thermal degradation thresholds (e.g., used DFT for polyimide stability).
-
Molecular Dynamics (MD): Simulate bulk material behavior under thermal stress (e.g., 200–500°C) to identify decomposition pathways .
-
Key parameters: Electron-withdrawing effects of sulfonyl and nitrile groups reduce HOMO-LUMO gaps, enhancing thermal resistance but increasing reactivity toward nucleophiles.
- Data Table: Hypothetical Computational Results
| Property | DFT Value | MD Simulation (500°C) |
|---|---|---|
| S-O BDE | 385 kJ/mol | Decomposition onset at 320°C |
| HOMO-LUMO Gap | 4.1 eV | Chain scission observed |
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
- Analysis Framework:
- Variable control: Replicate experiments using standardized solvents (e.g., DMSO, acetone) and quantify solubility via UV-Vis (λmax for nitrile groups ~225 nm).
- Impurity screening: Use HPLC-MS to detect byproducts (e.g., hydrolyzed sulfonic acids) that may alter solubility .
- Temperature dependence: Measure solubility at 25°C vs. 60°C; sulfonyl groups may exhibit inverse solubility trends in aqueous systems .
Methodological Recommendations
-
Characterization Techniques:
-
Contradiction Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
